molecular formula C13H13F3O5 B12602881 Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate CAS No. 918418-35-6

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate

Cat. No.: B12602881
CAS No.: 918418-35-6
M. Wt: 306.23 g/mol
InChI Key: IYRHJMJBLBXJLW-UHFFFAOYSA-N
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Description

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is a malonate ester derivative featuring a hydroxyl group and a 2,4,6-trifluorophenyl substituent. The hydroxyl group in the target compound likely enhances hydrogen-bonding capacity compared to halogenated or unsubstituted analogs, influencing reactivity, solubility, and crystallinity.

Properties

CAS No.

918418-35-6

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

diethyl 2-hydroxy-2-(2,4,6-trifluorophenyl)propanedioate

InChI

InChI=1S/C13H13F3O5/c1-3-20-11(17)13(19,12(18)21-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,19H,3-4H2,1-2H3

InChI Key

IYRHJMJBLBXJLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Method 1: Condensation Reaction

  • Reagents and Conditions :

    • Diethyl malonate
    • 2,4,6-trifluorobromobenzene
    • Isopropylmagnesium chloride (as a Grignard reagent)
    • Tetrahydrofuran (THF)
    • Phosphorus pentachloride (PCl5)
    • Phosphoryl chloride (POCl3)
  • Procedure :

    • A solution of diethyl malonate is reacted with isopropylmagnesium chloride in THF at a temperature of approximately -55°C.
    • Following the addition of the Grignard reagent, the mixture is allowed to react for about 40 minutes.
    • Water and hydrochloric acid are added sequentially to quench the reaction.
    • The organic phase is separated and dried, followed by distillation under reduced pressure to yield diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate with an isolated yield of around 88%.

Method 2: Sequential Reactions

  • Reagents and Conditions :

    • Starting from a substituted phenyl compound
    • Diethyl malonate
    • Hydrochloric acid
    • Sodium sulfate for drying
  • Procedure :
    This method involves a multi-step synthesis where:

    • The substituted phenyl compound undergoes a nucleophilic substitution with diethyl malonate.
    • The reaction mixture is treated with hydrochloric acid to facilitate the hydrolysis and subsequent formation of the desired ester.
    • The product is purified by extraction and drying over sodium sulfate.

The overall yield from this method can vary but has been reported to be efficient with proper optimization of reaction conditions.

Method Key Reagents Yield (%) Advantages Disadvantages
Method 1 Diethyl malonate, Isopropylmagnesium chloride ~88% High yield; straightforward procedure Requires careful handling of Grignard reagents
Method 2 Substituted phenyl compound, Hydrochloric acid Variable Flexible; can use various starting materials Potentially lower yields; more steps involved

The synthesis of this compound can be effectively achieved through various methods, each with its own set of advantages and challenges. The choice of method may depend on the availability of starting materials and specific laboratory conditions.

Further research may focus on optimizing these methods for higher yields or exploring alternative reagents that could simplify the synthesis process or reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern on the propanedioate backbone significantly alters physicochemical properties. Key comparisons are summarized below:

Property Diethyl Hydroxy(2,4,6-Trifluorophenyl)Propanedioate Diethyl 2-(2,4,6-Trifluorophenyl)Propanedioate Diethyl Chloro(2,4,6-Trifluorophenyl)Propanedioate
Molecular Formula C₁₃H₁₃F₃O₅* C₁₃H₁₃F₃O₄ C₁₃H₁₂ClF₃O₄
Molecular Weight (g/mol) ~306.23* 290.24 324.68
Melting Point Not reported 46–49°C Not reported
Boiling Point Not reported 283.7°C Not reported
Hydrogen-Bonding Capacity High (due to –OH) Low Moderate (Cl may participate in weak interactions)

*Inferred based on structural similarity.

Key Observations :

  • The hydroxyl group increases molecular weight and polarity compared to the unsubstituted and chloro analogs.
  • The unsubstituted analog (CAS 262609-07-4) has well-documented melting and boiling points due to its simpler structure and higher crystallinity .
Crystallographic and Computational Insights
  • For example, reports dihedral angles of 62.78° and 80.53° in a sulfonyl indole derivative, suggesting steric and electronic effects from fluorinated substituents .
  • Computational Studies: Dispersion-corrected DFT methods (e.g., CAM-B3LYP-GD3BJ) highlight the role of London dispersion interactions in 2,4,6-trifluorophenyl-substituted molecules, which stabilize molecular conformations and crystal packing .

Biological Activity

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its molecular formula C13H12F3O5C_{13}H_{12}F_3O_5 and a molecular weight of approximately 290.24 g/mol. The presence of the trifluorophenyl group significantly enhances its reactivity and potential applications in both chemical and biological contexts. The synthesis typically involves the reaction of 2,4,6-trifluoronitrobenzene with diethyl malonate in the presence of a base such as sodium hydroxide, conducted in a solvent like dimethylformamide at temperatures around 40°C for several hours.

This compound exhibits biological activity primarily through its ability to act as a nucleophile in various biochemical pathways. Its derivatives have been linked to pharmacological properties, including potential anti-inflammatory and anti-cancer activities due to interactions with biological targets. The trifluorophenyl moiety may enhance lipophilicity, affecting the compound's bioavailability and distribution within biological systems.

Pharmacological Properties

  • Anti-Cancer Activity : Research indicates that this compound has shown promise in inhibiting the growth of cancer cells. The trifluoromethyl group is believed to improve its metabolic stability and enhance biological activity.
  • Anti-Inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
  • Interaction with Biological Macromolecules : Interaction studies highlight its reactivity with enzymes or receptors, providing insights into its mechanism of action and therapeutic potential. Investigations into binding affinities and kinetics are crucial for understanding these interactions.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Diethyl(2,4-difluorophenyl)malonateContains two fluorine atoms on the phenyl ringLess lipophilic than the trifluoro counterpart
Diethyl(2-fluorophenyl)malonateContains one fluorine atomLower reactivity compared to trifluoro derivatives
Diethyl(phenyl)malonateNo fluorine substitutionMore hydrophilic and less reactive

The structural uniqueness of this compound lies in its trifluoromethyl substitution pattern, which significantly influences its chemical behavior and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Initial investigations demonstrated that this compound inhibited cancer cell proliferation in various cell lines, suggesting a potential role in cancer therapy.
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of this compound. Results indicated significant reductions in inflammatory markers following treatment with this compound.
  • Mechanistic Insights : Molecular docking studies have suggested that this compound may interact with specific targets related to cancer cell metabolism and inflammation pathways .

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